CCOC(=O)c1sc(cc1N)-c2ccc(Cl)cc2
. The InChI representation is 1S/C13H12ClNO2S/c1-2-17-13(16)12-10(15)7-11(18-12)8-3-5-9(14)6-4-8/h3-7H,2,15H2,1H3
.
Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate is a heterocyclic compound belonging to the thiophene family. It is characterized by the presence of an amino group and a chlorophenyl substituent, making it of interest in various chemical and biological applications. The compound is recognized for its potential in medicinal chemistry, particularly in the development of anticancer agents.
The synthesis of ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate typically involves several steps that include nucleophilic substitutions and cyclization reactions. A common synthetic route includes:
Technical details regarding the synthesis have been documented in studies focusing on related thiophene derivatives, which confirm the structures using techniques such as Nuclear Magnetic Resonance spectroscopy .
The molecular formula for ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate is . Its structure features a thiophene ring substituted at the 3-position with an amino group and at the 5-position with a 4-chlorophenyl group.
Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate can participate in various chemical reactions due to its functional groups. Notable reactions include:
Technical details regarding these reactions indicate that thiophene derivatives like this compound exhibit ambident nucleophilicity, allowing them to react at multiple sites depending on the reaction conditions.
The mechanism of action for ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate primarily involves its interaction with biological targets such as microtubules. This compound has been shown to inhibit tubulin polymerization, which is critical for cell division.
Research indicates that compounds with similar structures function by binding to specific sites on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in cancer cells. This action contributes to their potential anticancer activity .
Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate typically appears as a solid or crystalline substance. Its purity is often reported to be greater than 98%, indicating high quality suitable for research applications.
Key chemical properties include:
Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate has several applications in scientific research:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4